molecular formula C9H15N3O2 B6612736 Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- CAS No. 55807-64-2

Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-

Cat. No. B6612736
CAS RN: 55807-64-2
M. Wt: 197.23 g/mol
InChI Key: GHAYSGRDULBOCD-UHFFFAOYSA-N
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Description

Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is a synthetic compound that has recently seen a surge in scientific research applications. It is a derivative of urea, and has a wide range of potential uses in the lab.

Scientific Research Applications

Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleosides. It has also been used as a catalyst in organic reactions, and as a ligand in metal-catalyzed reactions. Additionally, it has been used as a substrate for enzymatic reactions, and as a probe for studying protein-protein interactions.

Mechanism of Action

The mechanism of action of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is largely unknown. However, it is believed to act as a hydrogen-bond donor and acceptor, allowing it to form complexes with other molecules. This allows it to interact with various biomolecules, such as proteins, DNA, and RNA. Additionally, it has been shown to be an efficient chelator of metal ions, which can be used to study metal-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, are largely unknown. However, it has been shown to interact with various biomolecules, such as proteins, DNA, and RNA. Additionally, it has been shown to be an efficient chelator of metal ions. These interactions may have implications for the regulation of biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable, and can be used in a variety of conditions. However, it is also relatively insoluble in water, which can limit its use in certain experiments. Additionally, it may react with other compounds in the reaction mixture, which can potentially interfere with the desired reaction.

Future Directions

The potential applications of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, are still being explored. One potential application is in the development of new drugs. It has been shown to interact with various biomolecules, and this could be used to develop targeted therapies for various diseases. Additionally, it could be used to study protein-protein interactions, which could lead to a better understanding of disease pathways. Furthermore, it could be used to study metal-catalyzed reactions, which could lead to the development of new catalysts. Finally, it could be used as a reagent for the synthesis of various compounds, which could lead to the development of new materials.

Synthesis Methods

Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is synthesized through a reaction of isoxazole with butyl isocyanate. This reaction is carried out in the presence of a catalyst, such as pyridine, and is typically conducted at a temperature of 0-50°C. The reaction produces a colorless, crystalline solid, which is the desired product.

properties

IUPAC Name

1-butyl-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-4-5-10-9(13)11-8-6-7(2)14-12-8/h6H,3-5H2,1-2H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAYSGRDULBOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366659
Record name Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-

CAS RN

55807-64-2
Record name Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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